molecular formula C11H13N3 B2765851 (2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine CAS No. 1354963-29-3

(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine

Cat. No. B2765851
CAS RN: 1354963-29-3
M. Wt: 187.246
InChI Key: XOBFSIKFUWUCCG-UHFFFAOYSA-N
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Description

“(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine” is a compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Eco-Friendly Corrosion Inhibition

Amino acid compounds, closely related to "(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine," have been studied for their application as eco-friendly corrosion inhibitors for steel in acidic solutions. These inhibitors show promise due to their efficient adsorption on metal surfaces, thereby reducing corrosion rates in harsh chemical environments (Yadav, Sarkar, & Purkait, 2015).

Antimicrobial and Antifungal Activities

Derivatives of "this compound" have been synthesized and evaluated for their biological activities. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities against various strains, highlighting their potential in developing new antimicrobial agents (al-Hakimi et al., 2020).

Synthesis of Novel Derivatives for Material Sciences

Research into the synthesis of novel derivatives of imidazole compounds, akin to "this compound," has yielded materials with potential applications in the field of luminescent materials and optical properties. These derivatives demonstrate large Stokes' shifts and high quantum yields, making them suitable for applications in light-emitting devices and sensors (Volpi et al., 2017).

Cancer Research and Chemotherapy

Studies on Pt(II) complexes containing derivatives of "this compound" have shown significant cytotoxic effects against various human carcinoma cell lines. These findings are instrumental in exploring new chemotherapy agents that could potentially offer alternatives to existing treatments, with certain complexes demonstrating a more potent effect than cisplatin on specific cancer cell lines (Ferri et al., 2013).

Synthesis of Imidazole Derivatives with Potential Industrial Applications

The synthesis of novel imidazole derivatives, including those related to "this compound," has been pursued for various industrial applications. These compounds have been investigated for their potential use in polymers, coatings, and as functional materials due to their unique physical and chemical properties (Ghaemy et al., 2013).

Mechanism of Action

The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological target they interact with . For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

(2-methyl-3-phenylimidazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-13-8-11(7-12)14(9)10-5-3-2-4-6-10/h2-6,8H,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBFSIKFUWUCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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